molecular formula C11H7BrFNO4 B8269099 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate

Cat. No.: B8269099
M. Wt: 316.08 g/mol
InChI Key: PRHZAIBMYUCJFA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: The final step involves coupling the 2,5-dioxopyrrolidin-1-yl group to the brominated and fluorinated benzoate ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate can be compared with other similar compounds, such as:

    2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate: This compound has a similar structure but lacks the bromine atom, which may result in different reactivity and applications.

    N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a different substituent on the benzoate ring, leading to variations in its chemical and biological properties.

    2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromo-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO4/c12-6-2-1-3-7(13)10(6)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHZAIBMYUCJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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